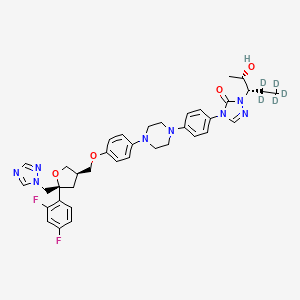
Posaconazole-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posaconazole-D5 is the labelled analogue of Posaconazole . It is a sterol C14α demethylase inhibitor with an IC50 of 0.25 nM . Posaconazole is a triazole antifungal medication . It is intended for use as an internal standard for the quantification of posaconazole by GC- or LC-MS .
Synthesis Analysis
Posaconazole, a basic, poorly soluble, high molecular weight drug, is CYP450 dependent . It acts by inhibition of lanosterol 14-demethylase responsible for ergosterol synthesis hung on membranes of cells to prevent multiplicity and achieve its antifungal effect . There are several synthetic pathways toward injectable prodrug SCH 59884 .Molecular Structure Analysis
Posaconazole-D5 is a tetrahydrofuran (THF) analog of itraconazole (ITZ), in which the chlorine atoms of the phenyl ring were replaced with fluorine ones, as well as the triazolone side chain was hydroxylated . This leads to a broader spectrum of activity and potency rather than the parent drug . Structurally, the Posaconazole molecule with four chiral centers and a long side chain has a complicated structure .Chemical Reactions Analysis
Posaconazole is analyzed by HPLC equipped with Fluorometric, DAD/ UV/ PDA, MS/MS. HPTLC, UHPLC - UV, UPLC - UV MS/MS . Stability analysis of forced degradation by P – HPLC, IR, NMR, LC-MS (ESI – QTOP) is also performed .Physical And Chemical Properties Analysis
Physical properties of Posaconazole include solubility, pH, pKa, melting point, Log P, crystallinity, dissolution, and flow properties . Posaconazole binds predominantly to albumin, and the extent of protein binding is high (>98%) . Posaconazole has a large mean apparent volume of distribution after oral administration (Vd/F), which is approximately 5–25 L/kg, suggesting extensive extravascular distribution and penetration into intracellular spaces .Applications De Recherche Scientifique
Antifungal Activity
Posaconazole is a lipophilic triazole antifungal agent with potent activity against a wide range of fungi. It shows efficacy against Candida spp., Cryptococcus neoformans, Aspergillus spp., and many other fungi, demonstrating superior activity compared to other antifungal agents like fluconazole (Li et al., 2010). It has also been shown to have in vitro activity against a large collection of clinically important fungal pathogens, including Candida spp. and C. neoformans (Pfaller et al., 2001).
Pharmacokinetics and Pharmacodynamics
Posaconazole's pharmacokinetics and pharmacodynamics have been extensively studied. It has a large apparent volume of distribution and high protein binding, suggesting extensive distribution into tissues (Li et al., 2010). The drug is predominantly eliminated in feces and has a long half-life, which makes it suitable for treating severe fungal infections (Krieter et al., 2004).
Therapeutic Drug Monitoring
Monitoring posaconazole plasma concentrations is important due to its variable bioavailability and the need to ensure optimal systemic exposure for effectiveness. Low posaconazole concentrations have been associated with breakthrough fungal infections, highlighting the need for therapeutic drug monitoring (Dolton et al., 2012).
Clinical Efficacy and Safety
Clinical trials have shown that posaconazole is effective against life-threatening fungal infections, including those often refractory to existing therapies. Its safety profile is generally favorable, with adverse events typically being mild (Torres et al., 2005).
Role in Special Populations
Posaconazole's pharmacokinetics and safety have also been evaluated in special populations, such as immunocompromised children, demonstrating its utility in various patient groups (Arrieta et al., 2019).
Mécanisme D'action
Safety and Hazards
Posaconazole can cause eye irritation and is suspected of damaging the unborn child . It causes damage to organs (Adrenal gland, Bone marrow, Kidney, Liver, Nervous system, Reproductive organs) through prolonged or repeated exposure if swallowed . Contact with dust can cause mechanical irritation or drying of the skin .
Orientations Futures
Despite a very intensive Posaconazole therapeutic drug monitoring, Posaconazole levels remain below target levels in up to one-third of allogeneic hematopoietic cell transplant recipients . Considering the low incidence of breakthrough invasive fungal infections observed among patients with Posaconazole levels in the targeted range, the data challenge the clinical utility of routine universal Posaconazole therapeutic drug monitoring .
Propriétés
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-XNZXKHRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Posaconazole-D5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)
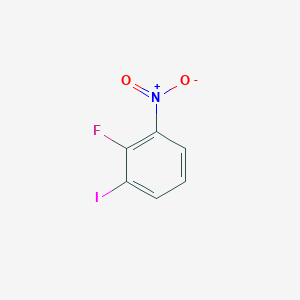
![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)
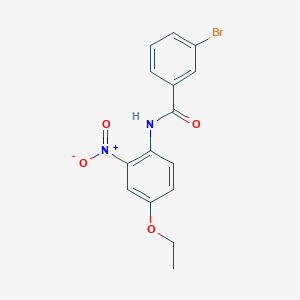
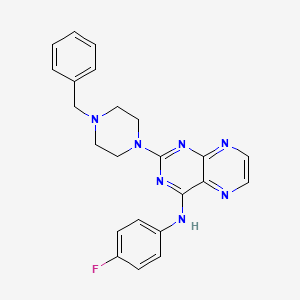
![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
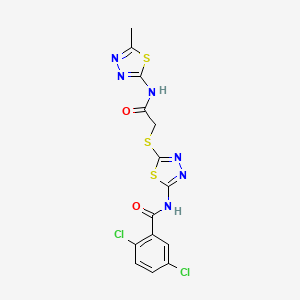
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)
